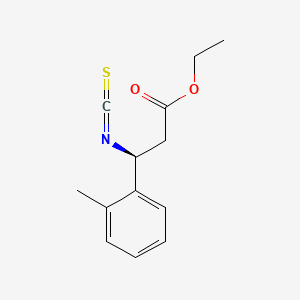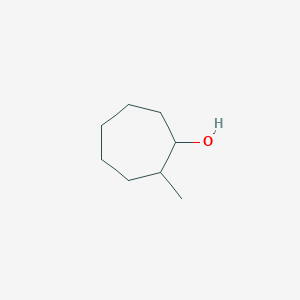
2-Methylcycloheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcycloheptan-1-ol is an organic compound with the molecular formula C8H16O It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a cycloheptane ring with a methyl substituent at the second position
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-methylcycloheptanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Methylcycloheptanone.
Reduction: Various alcohol derivatives.
Substitution: 2-Methylcycloheptyl chloride.
科学的研究の応用
2-Methylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of alcohols with biological membranes.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
作用機序
The mechanism of action of 2-Methylcycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes.
類似化合物との比較
1-Methylcycloheptan-1-ol: Similar in structure but with the methyl group at a different position.
2-Methylcyclohexanol: A six-membered ring analog with similar chemical properties.
Uniqueness: 2-Methylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered analogs. This uniqueness can influence its reactivity and applications in various fields.
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
2-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3 |
InChIキー |
CVEWSZALSLGZAU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)
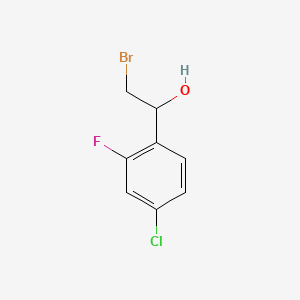

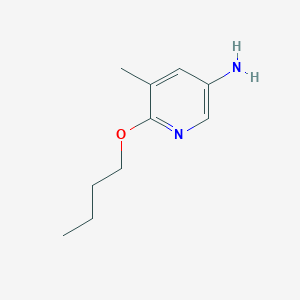
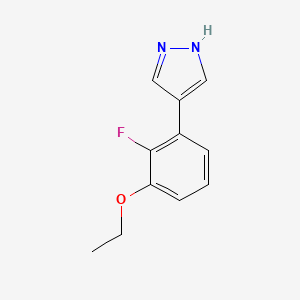
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)
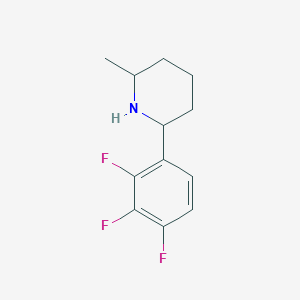
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)
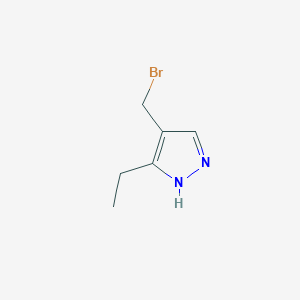
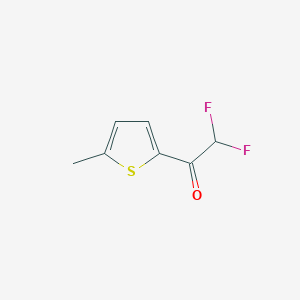
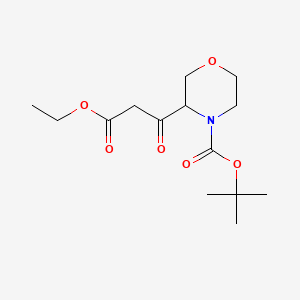
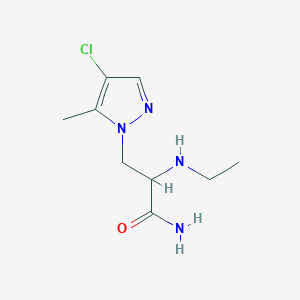
![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
